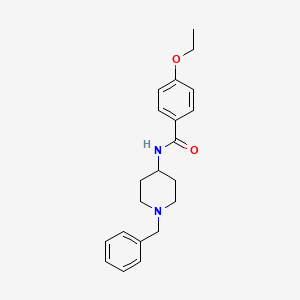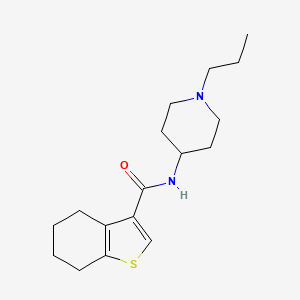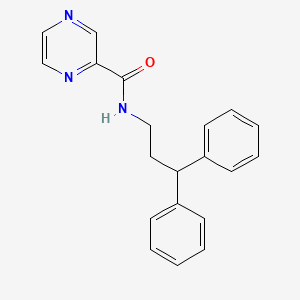
N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide
Vue d'ensemble
Description
The compound “N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide” seems to be a derivative of "N-(3,3-diphenylpropyl)glycinamide" . “N-(3,3-diphenylpropyl)glycinamide” is a non-competitive NMDA receptor open-channel blocker .
Synthesis Analysis
While specific synthesis information for “N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide” was not found, a related compound “N-(3,3-diphenylpropyl)glycinamide” was synthesized using hydrogenation of unsaturated nitriles in the presence of Raney nickel .Physical And Chemical Properties Analysis
“N-(3,3-diphenylpropyl)glycinamide” is a solid, white compound soluble in DMSO . Its storage temperature is -20°C .Applications De Recherche Scientifique
Antioxidant Activity
“N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide” is a type of acetamide derivative. Some acetamide derivatives have been found to exhibit antioxidant activity . Antioxidants are compounds that can protect a biological system against the potential harmful effects of oxidative processes. They have received increased attention from nutritionists and medical researchers for their potential activities in preventing cancer, cardiovascular disorders, as well as aging .
Anti-Inflammatory Activity
In addition to their antioxidant properties, some acetamide derivatives also show potential anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Anti-inflammatory compounds can help reduce inflammation and could be used in the treatment of diseases that are caused by excessive inflammation .
Potential Role in Chiral Recognition
The 3,3-diphenylpropyl group bonded to the secondary amino group of “N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide” is important in chiral recognition . Chiral recognition is a special case of molecular recognition, where the chiral environment of a molecule is responsible for the differential interaction of enantiomers .
Potential Use in Drug Development
Given its antioxidant and anti-inflammatory properties, “N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide” could potentially be used in drug development . However, more research would be needed to fully understand its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
Target of Action
Similar compounds such as difenoxin and Fendiline target opioid receptors in the intestine and L-type calcium channels respectively. These targets play crucial roles in controlling peristalsis and vasodilation .
Mode of Action
Difenoxin, a related compound, acts as an antidiarrheal by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis .
Biochemical Pathways
Related compounds like difenoxin influence the homeostasis of polyunsaturated fatty acids and related byproducts . This homeostasis may have an effect on immune signaling .
Pharmacokinetics
It is soluble in dmso , which may impact its absorption and distribution in the body.
Action Environment
The compound’s solubility in dmso suggests that the solvent environment could potentially influence its action.
Orientations Futures
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(19-15-21-13-14-22-19)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOIQGYMSCDUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

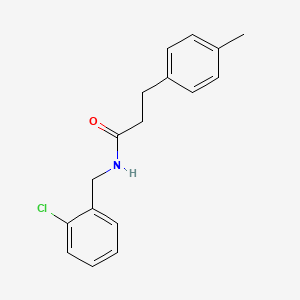

![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

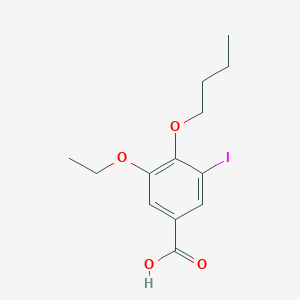
![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
